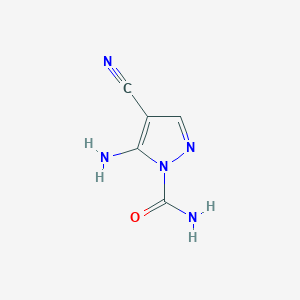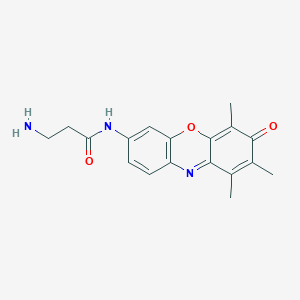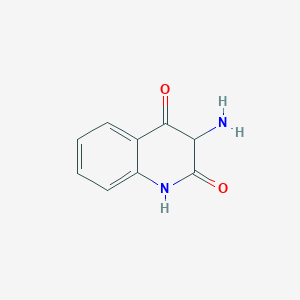
6-Fluoro-7-trifluoromethyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-7-trifluoromethyl-1H-benzimidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-fluoroaniline with trifluoroacetic anhydride to form an intermediate, which is then cyclized to produce the desired benzimidazole derivative . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the fluorination and cyclization processes.
Industrial Production Methods
Industrial production of fluorinated benzimidazoles, including 6-Fluoro-7-trifluoromethyl-1H-benzimidazole, often employs continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of fluorinated compounds .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-7-trifluoromethyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydrogenated benzimidazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives .
Aplicaciones Científicas De Investigación
6-Fluoro-7-trifluoromethyl-1H-benzimidazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Fluorinated benzimidazoles are investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-7-trifluoromethyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-1H-benzimidazole
- 4-Trifluoromethyl-1H-benzimidazole
- 5,6-Difluoro-1H-benzimidazole
Uniqueness
6-Fluoro-7-trifluoromethyl-1H-benzimidazole is unique due to the presence of both fluoro and trifluoromethyl groups on the benzimidazole core. This dual fluorination can significantly enhance its chemical stability, lipophilicity, and biological activity compared to other fluorinated benzimidazoles .
Propiedades
Fórmula molecular |
C8H4F4N2 |
|---|---|
Peso molecular |
204.12 g/mol |
Nombre IUPAC |
5-fluoro-4-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H4F4N2/c9-4-1-2-5-7(14-3-13-5)6(4)8(10,11)12/h1-3H,(H,13,14) |
Clave InChI |
ZVQMTSAZVFSWSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1NC=N2)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


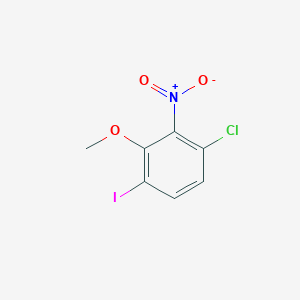
![tert-Butyl 5-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12858729.png)
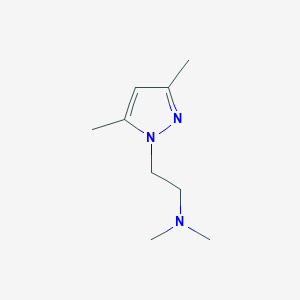
![2-(Aminomethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12858736.png)
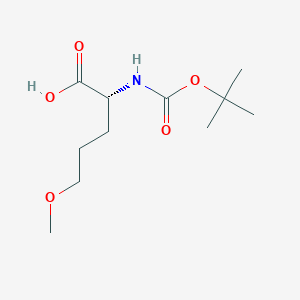


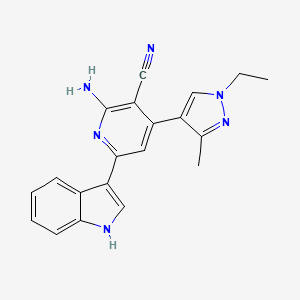
![tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B12858770.png)
